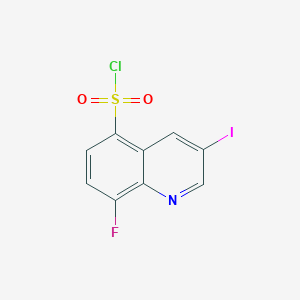

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride

Description

Chemical Identity and Structural Characterization of 8-Fluoro-3-iodoquinoline-5-sulfonyl Chloride

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its quinoline core structure with specific positional substitutions. The compound carries Chemical Abstracts Service registry number 1334147-83-9, which serves as its unique identifier in chemical databases and literature. The molecular formula C₉H₄ClFINO₂S accurately represents the atomic composition, indicating the presence of nine carbon atoms, four hydrogen atoms, one chlorine atom, one fluorine atom, one iodine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The molecular weight of this compound is precisely 371.55 grams per mole, which reflects the substantial contribution of the heavy halogen atoms, particularly iodine, to the overall molecular mass. This molecular weight places the compound in a range typical for functionalized quinoline derivatives used in pharmaceutical applications. The compound exists as part of the heterocyclic building blocks category, which encompasses organic molecules containing nitrogen-containing ring systems that serve as synthetic intermediates.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as c1cc(c2cc(cnc2c1F)I)S(=O)(=O)Cl, which systematically describes the connectivity and substitution pattern. The International Chemical Identifier representation provides InChI=1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H, offering a standardized method for representing the molecular structure. These notations facilitate precise communication of structural information across different chemical databases and computational platforms.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 environments within the molecule. The aromatic region of proton Nuclear Magnetic Resonance spectra typically exhibits characteristic chemical shifts reflecting the electron-withdrawing effects of the multiple substituents on the quinoline ring system. The fluorine atom at position 8 introduces significant perturbations to the electronic environment, affecting the chemical shifts of nearby protons through both inductive and mesomeric effects.

The presence of the sulfonyl chloride group at position 5 creates a strongly electron-withdrawing environment that deshields nearby aromatic protons, resulting in downfield chemical shifts in the proton Nuclear Magnetic Resonance spectrum. Related quinoline sulfonyl derivatives demonstrate characteristic aromatic proton signals in the range of 7.0 to 9.0 parts per million, with specific coupling patterns that reveal the substitution pattern. The iodine substitution at position 3 further influences the electronic distribution, contributing to the unique spectral fingerprint of this compound.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct chemical environments of each carbon atom within the quinoline framework. The carbonyl carbons of the sulfonyl group typically appear significantly downfield due to the electron-withdrawing nature of the sulfur-oxygen bonds. Fluorine coupling to carbon-13 nuclei provides additional structural confirmation, as the carbon-fluorine coupling constants offer diagnostic information about the proximity and connectivity of these atoms. The aromatic carbon signals exhibit characteristic chemical shifts that reflect the cumulative electronic effects of all substituents on the quinoline ring system.

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The sulfonyl chloride moiety exhibits distinctive stretching vibrations for the sulfur-oxygen bonds, typically appearing as strong absorptions in the region around 1350-1400 wavenumbers for asymmetric stretching and 1150-1200 wavenumbers for symmetric stretching modes. These sulfonyl stretching frequencies are diagnostic for identifying the presence and environment of the sulfonyl chloride functional group.

The quinoline aromatic system contributes characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region of the infrared spectrum. The presence of the fluorine substituent may introduce additional vibrational modes, particularly carbon-fluorine stretching vibrations that appear in the range of 1000-1300 wavenumbers. The carbon-iodine bond, while typically appearing at lower frequencies, contributes to the overall vibrational fingerprint of the molecule.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 371.87528 for the protonated molecular ion, consistent with the calculated molecular weight. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that include loss of the sulfonyl chloride group and halogen substituents. The predicted collision cross sections for various adduct ions provide additional analytical parameters: [M+H]⁺ at 150.5 Ų, [M+Na]⁺ at 156.1 Ų, and [M-H]⁻ at 146.5 Ų.

Crystallographic and Computational Structural Studies

X-ray crystallography represents the definitive method for determining the three-dimensional atomic structure of this compound in the solid state. The technique involves mounting suitable single crystals in an intense X-ray beam and measuring the angles and intensities of diffracted X-rays to produce a three-dimensional picture of electron density within the crystal structure. For quinoline derivatives, obtaining high-quality crystals often requires careful control of crystallization conditions, including solvent selection, temperature control, and the use of appropriate crystallization techniques.

The crystallographic analysis would reveal precise bond lengths, bond angles, and torsional angles throughout the molecular structure. Particular attention focuses on the geometry around the sulfur atom in the sulfonyl chloride group, the planarity of the quinoline ring system, and the orientations of the halogen substituents relative to the aromatic plane. The electron-withdrawing nature of the multiple substituents likely influences the quinoline ring geometry, potentially affecting bond lengths and angles compared to unsubstituted quinoline.

Computational structural studies complement experimental crystallographic data through density functional theory calculations and molecular modeling approaches. These computational methods can predict molecular geometries, electronic properties, and spectroscopic parameters for comparison with experimental observations. Modern computational approaches, including density functional theory with appropriate basis sets and dispersion corrections, provide reliable predictions of molecular structures and properties for organic compounds. The computational analysis would examine the electronic distribution, molecular orbitals, and potential energy surfaces associated with conformational changes around rotatable bonds.

Propriétés

IUPAC Name |

8-fluoro-3-iodoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDZMXVXSFEFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-83-9 | |

| Record name | 8-fluoro-3-iodoquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material Preparation

- Fluoroquinoline Core : 4-Fluoroisoquinoline or 8-fluoroquinoline derivatives are commonly used starting materials. These can be prepared or sourced with high purity.

- Iodination : The 3-position iodination is achieved by electrophilic aromatic substitution using iodine sources under controlled conditions.

Sulfonation to Quinoline-5-sulfonic Acid

- The sulfonation is performed by reacting the fluoroquinoline derivative with sulfuric anhydride (disulfuric acid) in the presence or absence of sulfuric acid.

- Reaction conditions are carefully controlled to maintain temperature between 10°C and 40°C to favor sulfonation at the 5-position.

- The reaction time ranges from 5 to 30 hours, with optimal yields typically achieved between 10 and 15 hours.

- This step can be conducted in a "one-pot" manner, minimizing intermediate purification steps.

Conversion to Sulfonyl Chloride

- The sulfonic acid intermediate is directly converted to the sulfonyl chloride by treatment with halogenating reagents such as thionyl chloride or phosphorus oxychloride.

- Thionyl chloride is preferred for its efficiency and cleaner reaction profile.

- The reaction is typically carried out by adding the halogenating agent to the sulfonic acid solution followed by heating.

- After completion, the product is isolated by filtration or extraction, often as an acid-added salt for ease of purification.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 4-Fluoroisoquinoline + sulfuric anhydride (+/- H2SO4) | 10–40 | 10–15 | 55–60 | Controlled temperature critical |

| Halogenation to sulfonyl chloride | Sulfonic acid + thionyl chloride | 20–50 | 1–3 | 80+ | Preferably done in one-pot; high purity |

| Iodination (prior step) | Electrophilic iodination reagents | Ambient to mild heating | Variable | High | Regioselective iodination at 3-position |

A typical preparation involves dissolving 8-fluoro-3-iodoquinoline-5-sulfonyl chloride in dichloromethane (0.1 M) at 0°C, stirring for 6 hours to ensure full conversion. Subsequent amination or derivatization steps can be performed by adding amines in pyridine at low temperatures (-10°C), followed by extraction and purification by silica gel chromatography to yield the desired product in about 80% yield as a white solid.

- The sulfonation and halogenation steps can be combined in a one-pot process, which simplifies operations and reduces waste.

- The use of sulfuric anhydride in excess (5–15 mol equivalents) ensures complete sulfonation.

- Cooling and temperature control are essential to prevent side reactions and positional isomer formation.

- The product can be isolated as acid-added salts to facilitate purification and crystallization.

- Environmental impact is minimized by using efficient reaction conditions and straightforward work-up procedures.

| Method Aspect | Description |

|---|---|

| Starting materials | 4-Fluoroisoquinoline or 8-fluoroquinoline derivatives |

| Key reagents | Sulfuric anhydride, sulfuric acid, thionyl chloride, iodine sources |

| Reaction type | Electrophilic substitution (iodination), sulfonation, halogenation |

| Temperature control | 10–40°C for sulfonation; 20–50°C for halogenation |

| Reaction time | 10–15 h for sulfonation; 1–3 h for halogenation |

| Yield | 55–60% for sulfonation; >80% for sulfonyl chloride formation |

| Purification | Extraction, acid-base workup, silica gel chromatography |

| Industrial suitability | One-pot synthesis, scalable, cost-effective, environmentally benign |

- The regioselectivity of sulfonation and halogenation is critical to obtain the 5-position sulfonyl chloride without significant isomer formation.

- Use of controlled temperature and stoichiometry of sulfuric anhydride reduces side products.

- Halogenation with thionyl chloride is preferred over phosphorus halides for cleaner conversion.

- Purification by crystallization of acid-added salts improves product purity and yield.

- The process has been optimized to reduce reaction time and improve overall yield, making it suitable for pharmaceutical intermediate production.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the halogen atoms.

Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can be carried out using hydrogen gas or metal hydrides.

Nucleophilic substitution reactions often involve the use of amines or alcohols as nucleophiles.

Major Products Formed:

Oxidation can yield quinone derivatives.

Reduction can produce compounds with reduced halogen atoms.

Substitution reactions can result in the formation of sulfonamide or sulfonic acid derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its fluorine and iodine atoms can enhance the binding affinity and specificity of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.

Mécanisme D'action

The mechanism by which 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

8-Fluoroquinoline-5-sulfonyl Chloride

- Molecular Formula: C₉H₅ClFNO₂S (vs. C₉H₄ClFINO₂S for the target compound).

- Key Difference : Lacks the iodine substituent at position 3.

- Impact :

- The absence of iodine reduces molecular weight (287.56 g/mol vs. 399.55 g/mol) and alters steric and electronic properties.

- Iodine’s electron-withdrawing effect in the target compound may enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines .

- Predicted collision cross-section (CCS) values for both compounds differ due to iodine’s mass and size, though specific data are unavailable for direct comparison .

5-Fluoro-8-Quinolinesulfonyl Chloride (CAS 1997-50-8)

- Molecular Formula: C₉H₅ClFNO₂S.

- Key Difference : Fluorine and sulfonyl chloride groups are swapped (fluorine at position 5, sulfonyl chloride at position 8).

- Positional changes may affect solubility and stability; sulfonyl chloride at position 8 could influence steric hindrance in substitution reactions .

8-Methyl-isoquinoline-5-sulfonyl Chloride (CID 71305980)

- Molecular Formula: C₁₀H₈ClNO₂S.

- Key Differences: Isoquinoline backbone (vs. quinoline), with a methyl group at position 7. Sulfonyl chloride at position 5.

- The methyl group increases hydrophobicity, which could enhance membrane permeability in medicinal chemistry applications .

Activité Biologique

Introduction

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the following chemical formula and structure:

- Chemical Formula : C13H10ClFIN3O3S

- Molecular Weight : 433.95 g/mol

The compound features a quinoline core substituted with fluorine and iodine atoms, as well as a sulfonyl chloride group, which is pivotal for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In various studies, the compound has been tested against several bacterial strains, demonstrating effective inhibition. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of this compound is primarily attributed to its ability to act as a potent inhibitor of specific enzymes involved in bacterial metabolism. It has been shown to interact with the active sites of these enzymes, leading to altered metabolic functions and ultimately cell death.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers at [source] evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 8 µg/mL. -

In Vivo Studies :

In vivo experiments reported in [source] demonstrated that administration of this compound in animal models resulted in reduced bacterial load in infected tissues, suggesting its potential for therapeutic applications in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies suggest that the compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of distribution | 0.5 L/kg |

Q & A

Q. What are the standard synthetic routes for preparing 8-fluoro-3-iodoquinoline-5-sulfonyl chloride and its derivatives?

The synthesis typically involves sulfonylation of fluorinated quinoline precursors. For example, This compound is synthesized via direct chlorosulfonation of 8-fluoro-3-iodoquinoline using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions . Derivatives are prepared by reacting the sulfonyl chloride with nucleophiles (e.g., amines, alcohols). For instance:

- Procedure : Dissolve the sulfonyl chloride in dichloromethane (DCM), add the nucleophile (e.g., 5-methylisoxazol-4-amine hydrochloride) in pyridine at -10°C, stir, and purify via silica gel chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm substituent positions (e.g., fluorine at C8, iodine at C3) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 371.94 g/mol for C₉H₅ClFINO₂S) .

- Purity Analysis : HPLC with UV detection or combustion analysis ensures >98% purity, critical for reproducibility .

Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions?

The sulfonyl chloride (-SO₂Cl) is highly electrophilic. In DCM or THF, it reacts with amines (e.g., pyrrolidine) to form sulfonamides. Key steps:

- Use a base (e.g., DIPEA) to deprotonate the amine.

- Maintain low temperatures (0–10°C) to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS .

Q. What are the stability and storage requirements for this compound?

Q. How do the fluorine and iodine substituents influence reactivity?

- Fluorine (C8) : Enhances electrophilicity of the sulfonyl chloride via electron-withdrawing effects.

- Iodine (C3) : Acts as a directing group in electrophilic substitutions and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

- Temperature Control : Lower temperatures (-10°C to 0°C) reduce side reactions during sulfonamide formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity without hydrolyzing the sulfonyl chloride.

- Catalysis : Add catalytic DMAP to accelerate amine coupling.

- Yield Optimization : Use a 3:1 molar excess of nucleophile and monitor by LC-MS for real-time adjustments.

Q. What strategies are effective for designing biologically active derivatives?

- Structure-Activity Relationship (SAR) : Introduce heterocyclic amines (e.g., isoxazole, pyrrolidine) to modulate lipophilicity and target binding .

- Example : Coupling with 5-methylisoxazol-4-amine produces sulfonamides with potential enzyme inhibitory activity. Validate via enzymatic assays (e.g., kinase inhibition).

Q. How should researchers address contradictions in reported reaction outcomes?

- Case Study : Discrepancies in sulfonamide yields may arise from trace moisture or amine basicity.

- Resolution :

Q. What advanced methods are used for impurity profiling and purity validation?

Q. What role does this compound play in medicinal chemistry research?

- Drug Discovery : Serves as a precursor for sulfonamide-based inhibitors targeting enzymes (e.g., carbonic anhydrase) .

- Case Study : Derivatives showed activity in kinase inhibition assays, with IC₅₀ values <1 µM.

- Mechanistic Insight : The iodine substituent enables late-stage functionalization via cross-coupling for library diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.